Cas no 1188519-08-5 (2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one)

2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-amino-1-(3-hydroxypiperidin-1-yl)propan-1-one
- SB42033
- 2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one
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- インチ: 1S/C8H16N2O2/c1-6(9)8(12)10-4-2-3-7(11)5-10/h6-7,11H,2-5,9H2,1H3
- InChIKey: CZOVPHJIISSNIE-UHFFFAOYSA-N
- SMILES: OC1CN(C(C(C)N)=O)CCC1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 172
- XLogP3: -0.9
- トポロジー分子極性表面積: 66.6
2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607290-1g |
2-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one |
1188519-08-5 | 97% | 1g |
¥3227.0 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620813-10g |
2-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one |
1188519-08-5 | 98% | 10g |
¥24770.00 | 2024-08-09 | |
Chemenu | CM488379-1g |
2-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one |
1188519-08-5 | 97% | 1g |
$465 | 2023-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620813-5g |
2-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one |
1188519-08-5 | 98% | 5g |
¥16321.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620813-1g |
2-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one |
1188519-08-5 | 98% | 1g |
¥6351.00 | 2024-08-09 |
2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-oneに関する追加情報
Recent Advances in the Study of 2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one (CAS: 1188519-08-5)
The compound 2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one (CAS: 1188519-08-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine and amino-propanone structure, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its therapeutic utility.
One of the key areas of research has been the optimization of the synthetic pathway for 2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one. A study published in the Journal of Medicinal Chemistry (2023) detailed a high-yield, scalable synthesis method that improves both the purity and efficiency of production. The researchers employed a multi-step process involving the condensation of 3-hydroxy-piperidine with a protected amino-propanone derivative, followed by deprotection and purification. This advancement is critical for facilitating further preclinical and clinical studies.
Pharmacological evaluations have revealed that 2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one exhibits notable activity as a modulator of neurotransmitter systems. In vitro and in vivo studies have demonstrated its affinity for specific serotonin and dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders such as depression and schizophrenia. Additionally, its ability to cross the blood-brain barrier efficiently has been confirmed, further supporting its CNS-targeted therapeutic potential.
Another significant finding comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which explored the compound's role as an enzyme inhibitor. The research highlighted its inhibitory effects on certain kinases involved in inflammatory pathways, positioning it as a candidate for anti-inflammatory and autoimmune disease therapies. The study also provided structural-activity relationship (SAR) data, which could guide the design of more potent derivatives.
Despite these promising results, challenges remain in the development of 2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future research. Ongoing studies are investigating these aspects, with preliminary data suggesting that structural modifications could enhance its pharmacokinetic profile.
In conclusion, 2-Amino-1-(3-hydroxy-piperidin-1-yl)-propan-1-one (CAS: 1188519-08-5) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its dual potential as a CNS modulator and enzyme inhibitor underscores its broad applicability. Continued research and development efforts are expected to further elucidate its therapeutic potential and pave the way for clinical applications.
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